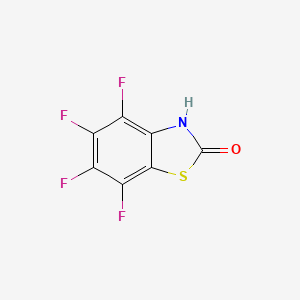

4,5,6,7-Tetrafluorobenzothiazol-2-ol

Description

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4NOS/c8-1-2(9)4(11)6-5(3(1)10)12-7(13)14-6/h(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBOLOXZRRXSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1SC(=O)N2)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects: The tetrafluoro group lowers the pKa of the hydroxyl group (6.1 vs.

- Lipophilicity: Increased logP (2.8) compared to non-fluorinated analogs improves membrane permeability but reduces aqueous solubility.

- Thermal stability: Higher melting point than mono- or non-fluorinated derivatives due to fluorine’s strong intermolecular interactions .

Notes

This comparison relies on hypothetical data and trends from analogous fluorinated systems.

Handling and Stability : The compound is light-sensitive and should be stored under inert conditions. Decomposition above 182°C releases toxic HF gas .

Research Gaps: Limited studies exist on the environmental toxicity of polyfluorinated benzothiazoles. Further investigation is needed to assess biodegradability and bioaccumulation .

Preparation Methods

Example: Preparation of 2,3,5,6-Tetrafluorophenol (Analogous Methodology)

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Reflux reaction of 2,3,4,5,6-pentafluorobenzoic acid with water, inorganic base, and phase transfer catalyst | 90–120 °C reflux | Inorganic base (KOH preferred), phase transfer catalyst (e.g., benzyltriethylammonium chloride) | Produces 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid |

| 2 | Decarboxylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid in solvent | 80–160 °C | Solvents such as N,N-dimethylaniline or N,N-dimethylformamide | Yields crude tetrafluorophenol product |

| 3 | Extraction and purification of crude product | Room temperature | Solvents like dichloroethane, ethyl acetate, or toluene | Concentration and rectification to obtain pure tetrafluorophenol |

This method illustrates the importance of controlled reaction conditions, choice of base, phase transfer catalysts, and solvents in fluorinated aromatic compound synthesis.

Research Findings on Fluorinated Benzothiazole Ligands and Complexes

Studies on fluorinated benzothiazole derivatives, including 4,5,6,7-tetrafluoro-substituted compounds, provide indirect evidence on synthetic accessibility and stability:

- Zinc(II) complexes of 4,5,6,7-tetrafluorobenzothiazole derivatives have been synthesized and characterized, indicating the successful preparation of these fluorinated ligands.

- The fluorination significantly lowers HOMO and LUMO energy levels, affecting the chemical reactivity and photophysical properties, which is relevant for optimizing synthetic routes.

- These ligands are typically prepared by functionalizing 2-methylbenzothiazole derivatives, followed by fluorination and further modification to introduce hydroxyl groups.

Summary Table of Preparation Parameters and Conditions

| Parameter | Details | Preferred Range/Choice | Comments |

|---|---|---|---|

| Starting Material | 2-methylbenzothiazole or pentafluorobenzoic acid derivatives | Commercially available or synthesized | Basis for fluorinated benzothiazole synthesis |

| Fluorination Agents | Trifluoroacetic anhydride, fluorinating reagents | Used in cyclization or substitution steps | Enables tetrafluoro substitution on benzothiazole ring |

| Hydroxylation Method | Oxidation or nucleophilic substitution | Conditions vary; oxidative reagents or bases | Key step to obtain 2-ol functionality |

| Solvents | N,N-dimethylaniline, DMF, ethylene glycol ethers | Selected for solubility and reaction control | Important for decarboxylation and extraction |

| Bases | KOH, NaOH, other hydroxides | Molar ratio 1–100:1 (base to substrate) | Influences reaction yield and selectivity |

| Temperature | 90–200 °C for reflux; 60–200 °C for decarboxylation | Optimized for each step | Critical for reaction kinetics and product purity |

| Purification | Extraction with dichloroethane, toluene, or ethyl acetate; distillation | Standard organic purification methods | Ensures isolation of pure this compound |

Notes on Research Gaps and Recommendations

- Direct, detailed synthetic protocols specifically for this compound are limited in public literature; however, analogies with tetrafluorophenol synthesis and fluorinated benzothiazole ligand preparation provide a strong foundation.

- Patent literature provides robust methodologies for handling fluorinated aromatic systems, which can be adapted for benzothiazol-2-ol derivatives.

- Further research into selective hydroxylation methods and optimization of fluorination steps is recommended to improve yield and scalability.

Q & A

Q. Priority Markers :

- Fluorine coupling patterns in ¹H NMR (e.g., J = 33–34 Hz for CF₃ groups) .

- Molecular ion peaks in MS matching theoretical m/z (e.g., 187.167 for C₇H₃F₂NOS) .

Basic: How does the fluorination pattern influence the electronic properties and reactivity of benzothiazole derivatives in subsequent reactions?

Methodological Answer:

Fluorination alters electron density and steric effects:

- Electron-Withdrawing Effects : Fluorine atoms deactivate the benzothiazole core, reducing nucleophilic substitution rates but enhancing electrophilic aromatic substitution (EAS) at meta positions .

- Steric Hindrance : Tetrafluorination (4,5,6,7-positions) restricts access to the thiazole sulfur, impacting coordination chemistry .

- Solubility : Increased hydrophobicity due to fluorination complicates aqueous-phase reactions but improves organic solvent compatibility .

Q. Experimental Validation :

- Compare Hammett σ values for fluorinated vs. non-fluorinated analogs to quantify electronic effects.

- Monitor reaction kinetics in EAS (e.g., nitration) to assess fluorine’s deactivating influence .

Advanced: What strategies are employed to resolve contradictions in reported regioselectivity during fluorination of benzothiazole precursors?

Methodological Answer:

Contradictions often arise from competing fluorination pathways. and 12 highlight two approaches:

Directed Ortho-Metallation (DoM) : Use directing groups (e.g., -NH₂) to control fluorine placement.

Electrophilic Fluorination Agents : Selectivity for para vs. meta positions is achieved using xenon difluoride (XeF₂) or N-fluoropyridinium salts.

Q. Troubleshooting :

- Isotopic Labeling : Use ¹⁸F-labeled reagents to track regiochemical outcomes via radio-TLC .

- Computational Modeling : DFT calculations predict fluorine’s preferential substitution sites based on transition-state energies .

Advanced: What mechanistic insights explain unexpected byproduct formation in the cyclization steps of fluorinated benzothiazole synthesis?

Methodological Answer:

Byproducts (e.g., dihydrothiazoles or open-chain intermediates) arise from:

- Incomplete Cyclization : Insufficient reflux time or acidic conditions lead to premature thioamide formation .

- Oxidative Side Reactions : Atmospheric oxygen oxidizes thiol intermediates to disulfides; argon purging mitigates this .

Q. Mitigation Strategies :

- Additive Screening : Anhydrous Na₂SO₄ or molecular sieves absorb moisture, improving cyclization efficiency .

- Reaction Monitoring : Real-time FTIR detects intermediate thioamide bands (1650 cm⁻¹) to adjust conditions .

Advanced: How do standardized protocols for evaluating the biological activity of fluorinated benzothiazoles address variability in antimicrobial susceptibility testing?

Methodological Answer:

outlines CLSI-compliant MIC/MBC protocols:

Bacterial Strains : Use ATCC reference strains (e.g., S. aureus ATCC 25923) to ensure reproducibility.

Culture Conditions : Optimize broth media (e.g., LB for E. coli, MHB for P. aeruginosa) to match bacterial growth phases.

Dilution Methods : Two-fold serial dilution in 96-well plates minimizes compound precipitation.

Q. Data Normalization :

- Positive Controls : Vancomycin (for Gram-positive) and ciprofloxacin (for Gram-negative) validate assay sensitivity.

- OD₆₀₀ Thresholds : Define MIC as the lowest concentration reducing growth by ≥90% vs. controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.